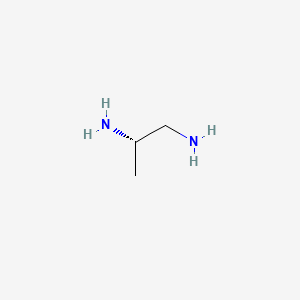

(2S)-propane-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-propane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHJOMMDDJHIJH-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349005 | |

| Record name | (2S)-propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15967-72-3 | |

| Record name | (2S)-propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-propane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2S)-propane-1,2-diamine from 1,2-dichloropropane

An In-depth Technical Guide to the

Introduction

(2S)-propane-1,2-diamine, a chiral diamine, is a crucial building block in modern asymmetric synthesis and pharmaceutical drug development. Its stereogenic center makes it an invaluable component in the creation of chiral ligands for metal-catalyzed reactions and as a precursor for complex, stereochemically defined molecules. The synthesis of this specific enantiomer from an achiral or racemic starting material like 1,2-dichloropropane presents a common yet illustrative challenge in stereoselective chemistry. This guide provides a comprehensive overview of the industrial methodology for producing this compound, beginning with the synthesis of the racemic mixture from 1,2-dichloropropane and culminating in the chiral resolution to isolate the desired (S)-enantiomer. The focus is on the underlying chemical principles, detailed experimental protocols, and the rationale behind the chosen methodologies, aimed at researchers, scientists, and professionals in the field of drug development.

Part 1: Synthesis of Racemic Propane-1,2-diamine via Ammonolysis of 1,2-Dichloropropane

The industrial production of propane-1,2-diamine begins with the ammonolysis of 1,2-dichloropropane. This process, while straightforward in concept, requires careful control of reaction conditions to maximize yield and minimize side products. The reaction proceeds via a nucleophilic substitution mechanism, where the strong nucleophile, ammonia, displaces the chloride leaving groups.

Reaction Mechanism and Causality

The reaction is a double nucleophilic substitution (SN2). 1,2-dichloropropane, a chiral compound itself, is typically used as a racemic mixture in industrial applications.[1] Ammonia attacks the electrophilic carbon atoms bonded to chlorine.

Overall Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[2]

The use of a large excess of ammonia is critical for several reasons. Firstly, it drives the reaction equilibrium towards the formation of the primary diamine. Secondly, it minimizes the formation of secondary and tertiary amine byproducts, which can occur if the newly formed primary amine acts as a nucleophile and reacts with another molecule of 1,2-dichloropropane. The reaction is typically carried out at high temperatures and pressures to overcome the activation energy of the C-Cl bond cleavage and to maintain ammonia in a liquid or supercritical state, enhancing its concentration and reactivity.[3]

Experimental Protocol: Synthesis of Racemic Propane-1,2-diamine

The following protocol is a representative procedure based on industrial synthesis methods.[3]

-

Reactor Preparation : A high-pressure stainless-steel autoclave is charged with 1,2-dichloropropane, water, liquid ammonia, and a catalyst (the specific catalyst is often proprietary but can be a metal oxide or a supported metal catalyst to facilitate the reaction).

-

Reaction Conditions : The reactor is sealed, and the temperature is raised to 160-180°C. The pressure is maintained between 8-12 MPa.

-

Reaction Monitoring : The reaction is allowed to proceed for 4-5 hours. The progress is monitored by gas chromatography (GC) to ensure the complete consumption of 1,2-dichloropropane.

-

Workup :

-

Upon completion, the reactor is cooled to 20-25°C.

-

Excess ammonia is carefully vented and can be recycled.

-

The resulting mixture contains the desired 1,2-propane diamine, ammonium chloride, water, and any remaining catalyst.

-

-

Purification : The crude product is subjected to rectification (distillation) to separate the 1,2-propane diamine from lower and higher boiling point impurities. The final product is a racemic mixture of (R)- and (S)-propane-1,2-diamine.

Process Parameters for Ammonolysis

| Parameter | Value | Rationale |

| Temperature | 160-180 °C | To provide sufficient energy for C-Cl bond cleavage and ensure a high reaction rate.[3] |

| Pressure | 8-12 MPa | To maintain ammonia in a liquid/supercritical state, increasing its concentration and reactivity.[3] |

| Reactants | 1,2-dichloropropane, liquid ammonia, water | Ammonia acts as the nucleophile, and water can act as a solvent and influence the reaction medium.[3] |

| Reaction Time | 4-5 hours | Sufficient time for the reaction to reach completion, as monitored by GC.[3] |

Workflow for Racemic Synthesis

Caption: Workflow for the synthesis of racemic propane-1,2-diamine.

Part 2: Chiral Resolution of Racemic Propane-1,2-diamine

With the racemic mixture in hand, the next critical step is the separation of the two enantiomers to isolate the desired this compound. The most common and industrially viable method for this is classical resolution via the formation of diastereomeric salts.

Principles of Chiral Resolution

This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, regenerating the enantiomerically pure amine.

Selection of Resolving Agent

The choice of the resolving agent is crucial for the efficiency of the resolution. For the resolution of propane-1,2-diamine, L-(+)-tartaric acid is a commonly used and effective resolving agent.[2] The interaction between the chiral diamine and the chiral diacid leads to the formation of diastereomeric salts with significantly different solubilities in a given solvent system, facilitating their separation. Other potential resolving agents include N-p-toluenesulfonylaspartic acid, N-benzenesulfonylaspartic acid, or N-benzoylglutamic acid.[2]

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

-

Salt Formation :

-

Racemic propane-1,2-diamine is dissolved in a suitable solvent, such as methanol or ethanol.

-

A solution of L-(+)-tartaric acid in the same solvent is added, typically in a 1:1 molar ratio of diamine to tartaric acid.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

-

Fractional Crystallization :

-

As the solution cools, the less soluble diastereomeric salt, the (2S)-propane-1,2-diammonium L-tartrate, will preferentially crystallize out of the solution.

-

The crystals are collected by filtration. The efficiency of the separation is dependent on the cooling rate and solvent system. Multiple recrystallization steps may be necessary to achieve high diastereomeric purity.

-

-

Regeneration of the Free Diamine :

-

The isolated diastereomeric salt is dissolved in water.

-

A strong base, such as sodium hydroxide, is added to the solution.[2] This deprotonates the diammonium salt, regenerating the free this compound and forming sodium tartrate, which remains in the aqueous layer.

-

-

Extraction and Purification :

-

The free this compound, which is less soluble in the aqueous basic solution, can be extracted with an organic solvent like diethyl ether or dichloromethane.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by distillation to yield the enantiomerically enriched this compound.

-

Final purification is typically achieved by vacuum distillation.

-

Properties of Propane-1,2-diamine Enantiomers

| Property | Racemic Propane-1,2-diamine | (S)-Propane-1,2-diamine |

| CAS Number | 78-90-0 | 15967-72-3[4] |

| Boiling Point | 119-122 °C[5] | ~120 °C |

| Density | ~0.87 g/mL at 25 °C[5][6] | ~0.87 g/mL at 25 °C |

| Specific Rotation [α] | 0° | Negative value (e.g., [α]²²/D −4°, c = 20 in H₂O for the dihydrochloride salt)[7] |

Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of racemic propane-1,2-diamine.

Characterization and Quality Control

To ensure the successful synthesis and resolution of this compound, rigorous analytical characterization is essential.

-

Polarimetry : This is a fundamental technique to confirm the stereochemical identity of the final product. A solution of the purified diamine is analyzed to measure its specific rotation. A negative value confirms the presence of the (S)-enantiomer.

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for determining the enantiomeric excess (e.e.) of the product. By using a chiral stationary phase, the two enantiomers can be separated and quantified, providing a precise measure of the resolution's success.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the propane-1,2-diamine. To determine enantiomeric purity, a chiral solvating or derivatizing agent can be used to induce diastereomeric differences in the NMR spectra.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is useful for assessing the overall purity of the sample and identifying any volatile impurities.

Safety Considerations

-

1,2-Dichloropropane : This is a flammable and toxic liquid.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ammonia : Anhydrous ammonia is a corrosive and toxic gas. The high-pressure reaction should be conducted in a specialized reactor with appropriate safety features.

-

Propane-1,2-diamine : This compound is corrosive and can cause skin and eye irritation.[5] It should be handled with care, using appropriate PPE.

Conclusion

The synthesis of this compound from 1,2-dichloropropane is a two-stage process that exemplifies a classic approach in industrial stereoselective synthesis. The initial non-stereoselective ammonolysis provides the racemic diamine, which is then subjected to a robust and scalable chiral resolution using L-(+)-tartaric acid. The success of this process hinges on the careful control of reaction parameters in the ammonolysis step and the optimization of crystallization conditions during the resolution. For researchers and professionals in drug development, a thorough understanding of these methodologies provides the foundation for accessing this and other valuable chiral building blocks essential for the synthesis of enantiomerically pure active pharmaceutical ingredients.[4]

References

- CN103012158A - Preparation method of 1,2-propane diamine - Google Patents.

-

1,2-Diaminopropane - Wikipedia. Available from: [Link]

-

1,2-Propane Diamine - ChemBK. Available from: [Link]

-

1,2 Dichloropropane (DCP) - PENPET Petrochemical Trading. Available from: [Link]

-

Synthesis and Resolution of a Chiral Diamine: 2,2′-(Propane-2,2-diyl)dipyrrolidine. Available from: [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews. Available from: [Link]

-

Convert 1,2-dichloropropane to propyne - Filo. Available from: [Link]

- CN103819344A - Synthesis method of 1,2-propane diamine - Google Patents.

-

Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 | Request PDF - ResearchGate. Available from: [Link]

- CN113105337B - Preparation method of 1, 2-propane diamine - Google Patents.

-

Synthesis of Primary 1,2-Diamines by Hydrogenation of α-Aminonitriles1 - ACS Publications. Available from: [Link]

-

(PDF) Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol - ResearchGate. Available from: [Link]

-

Synthesis of C2-Symmetrical Chiral Diamines: Diastereoselective Addition to Bis(1,3-oxazolidinyl)alkanes with Grignard Reagents | Request PDF - ResearchGate. Available from: [Link]

-

Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones - PMC. Available from: [Link]

-

(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine - MDPI. Available from: [Link]

-

Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Available methods for the conversion of dichloropropane to allene and methylacetylene - E3S Web of Conferences. Available from: [Link]

-

Umpolung Synthesis of Vicinal Diamines: Diastereoselective Addition of 2-Azaallyl Anions to Davis–Ellman's Imines | Organic Letters - ACS Publications. Available from: [Link]

-

Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction - PubMed. Available from: [Link]

Sources

- 1. 12-Dichloropropane – Solvent for Organic Chemistry | PENPET [penpet.com]

- 2. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 3. CN103012158A - Preparation method of 1,2-propane diamine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chembk.com [chembk.com]

- 6. 1,2-二氨基丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (S)-(-)-1,2-Diaminopropane 99 19777-66-3 [sigmaaldrich.com]

Spectroscopic data for (2S)-propane-1,2-diamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (2S)-propane-1,2-diamine

Introduction

This compound, a fundamental chiral building block, is a colorless liquid with the chemical formula CH₃CH(NH₂)CH₂NH₂.[1] As the simplest chiral diamine, its stereospecific structure is pivotal in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and coordination complexes.[1][2] The precise structural elucidation and purity assessment of this molecule are critical for its applications, particularly in drug development where stereochemistry can dictate therapeutic efficacy and safety.

This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for researchers and scientists. Each section details the interpretation of spectral data, explains the causality behind experimental choices, and provides self-validating protocols for data acquisition.

Molecular Structure and Chirality

The core of this compound's utility lies in its chiral center at the second carbon atom (C2). This chirality introduces unique spectroscopic features, such as the magnetic non-equivalence of the protons on the adjacent methylene group, which is a key identifying feature in its NMR spectrum.

Caption: Dominant alpha-cleavage pathway in EI-MS.

Experimental Protocol: EI-MS Data Acquisition

Rationale: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural confirmation. [3]A direct insertion probe or GC-MS is suitable for introducing this volatile liquid.

-

Sample Introduction (via GC-MS):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC).

-

The GC will separate the analyte from the solvent and any impurities before it enters the mass spectrometer.

-

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for library matching).

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 25-200.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺•) at m/z 74.

-

Identify the base peak (the most intense peak) at m/z 44.

-

Identify other significant fragment ions and propose their structures based on known fragmentation mechanisms for amines.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation. [4]

-

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy confirms the precise atomic connectivity and stereochemical environment. IR spectroscopy provides rapid verification of essential functional groups, while mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns. The application of these robust, well-established protocols is essential for ensuring the quality and identity of this critical chiral building block in research and industrial applications.

References

-

Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642322, this compound. Retrieved from [Link]

- Dehghani, M., et al. (n.d.). Preparation and Crystal Structure of Lead (II) Complex with Propane-1,2-Diamine. Retrieved from a study on metal complexes of propane-1,2-diamine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12217444, (2R)-propane-1,2-diamine dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447820, 1,2-Diaminopropane, (R)-. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Propanediamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Propanediamine Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Propanediamine Data. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Propanediamine 13C NMR. Retrieved from [Link]

- ResearchGate. (n.d.). General experimental procedures in organic synthesis.

-

MDPI. (2022). Synthesis, Structural Characterization... of 2,2-Dimethylpropane-1,3-diamine. Molecules, 27(13), 4153. Retrieved from [Link]

-

NIST. (n.d.). 2-Methyl-1,2-propanediamine IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Frontiers. (n.d.). Intermolecular Chirality Modulation... With Chiral Diamines. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of chiral and achiral diamines. New Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6567, Propylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of diamine. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

PMC. (n.d.). Efficient synthesis of chiral vicinal diamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. The Organic Chemistry Tutor. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

Sources

Molecular Structure and Conformation of (2S)-Propane-1,2-diamine

Executive Summary

(2S)-propane-1,2-diamine (also known as (S)-1,2-diaminopropane or (S)-pn) represents a critical chiral scaffold in coordination chemistry and pharmaceutical synthesis.[1] Unlike its achiral analogue ethylenediamine, the introduction of a methyl group at the C2 position breaks symmetry, dictating rigid stereochemical preferences in metal binding. This guide provides a mechanistic analysis of its conformational landscape, detailing the energetic drivers that force specific chelate geometries—knowledge essential for the rational design of platinum-based anticancer drugs and asymmetric catalysts.

Fundamental Molecular Architecture

Chemical Identity & Chirality

The molecule consists of a propyl backbone vicinally substituted with two primary amine groups. The C2 carbon is the stereogenic center. According to Cahn-Ingold-Prelog (CIP) priority rules, the (S)-configuration is defined by the spatial arrangement of the -NH₂, -CH₃, -CH₂NH₂, and -H substituents.

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS (Free Base) | 6852-78-4 | Often stored as dihydrochloride (CAS: 19777-66-3) for stability.[2] |

| Molecular Formula | C₃H₁₀N₂ | |

| pKa (approx) | pKa1: ~7.1, pKa2: ~9.9 | Diamine basicity is lower than monoamines due to inductive effects. |

| Optical Rotation | [α]D ≈ -4° (c=2, H₂O) | Value specific to the dihydrochloride salt form. |

Electronic Environment

The vicinal diamine structure creates a unique electronic environment. In the free base form, intramolecular hydrogen bonding between the two amine groups is possible but entropically disfavored compared to intermolecular bonding with polar solvents. The methyl group exerts a positive inductive effect (+I), slightly increasing the basicity of the C2-amine relative to the C1-amine, though steric hindrance often dictates nucleophilic selectivity.

Conformational Landscape: The "Gauche" Effect

The utility of (2S)-pn lies in its conformational rigidity when bound to metals. Understanding the transition from a flexible free ligand to a rigid chelate is paramount.

Free Ligand Dynamics

In solution, the free ligand exists in a dynamic equilibrium of rotamers around the C1-C2 bond. While the anti conformation minimizes steric repulsion between amine groups, the gauche conformation is often stabilized by solvent bridging or weak intramolecular H-bonds.

Chelate Ring Puckering (The Critical Insight)

When (2S)-pn binds to a metal ion (e.g., Pt(II), Co(III)), it forms a 5-membered chelate ring. Unlike planar aromatic ligands, saturated 5-membered rings must "pucker" to relieve torsional strain (eclipsing interactions).

-

The

vs. -

Substituent Preference: For (S)-1,2-diaminopropane, the methyl group at C2 dictates the geometry.

- -Conformation: The C2-Methyl group adopts a pseudo-equatorial position.

- -Conformation: The C2-Methyl group is forced into a pseudo-axial position.

Thermodynamic Conclusion: The

Visualization of Conformational Selection

The following diagram illustrates the logical flow from free ligand to the thermodynamically preferred metal complex geometry.

Figure 1: Conformational selection pathway. The steric bulk of the C2-methyl group acts as a selector, forcing the chelate ring into the

Synthesis and Purification Protocol

For high-precision applications (e.g., drug synthesis), commercial racemic supplies are insufficient. The following protocol describes the synthesis of enantiopure (S)-pn from L-Alanine, ensuring retention of chirality.

Mechanistic Route: L-Alanine Reduction

Direct reduction of L-Alanine amide is preferred over resolution of racemates for small-scale, high-purity needs.

Reagents:

-

Precursor: L-Alanine amide hydrochloride

-

Reductant: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF)

-

Solvent: Anhydrous THF

Step-by-Step Protocol

-

Preparation of Inert Environment:

-

Flame-dry a 2-neck round bottom flask under a stream of Argon. Moisture will destroy the hydride reductant and potentially cause racemization via heat spikes.

-

-

Reductant Charging:

-

Charge LiAlH₄ (3.0 equivalents) into the flask. Suspend in anhydrous THF at 0°C.

-

Why: Excess hydride ensures complete reduction of the amide carbonyl to the methylene group.

-

-

Addition of Chiral Precursor:

-

Slowly add L-Alanine amide (solid or THF slurry) to the reductant suspension.

-

Critical Control Point: Maintain temperature <10°C during addition. Exotherms can degrade the chiral center.

-

-

Reflux and Reaction:

-

Warm to room temperature, then reflux for 12–18 hours.

-

Monitoring: Use TLC (ninhydrin stain) to confirm disappearance of the amide.

-

-

Quenching (Fieser Method):

-

Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Result: This precipitates aluminum salts as a granular white solid, easily filtered.

-

-

Isolation:

-

Filter off solids. Dry the filtrate over Na₂SO₄.

-

Remove solvent via rotary evaporation.

-

Distillation: Distill the residue (bp ~119–120°C) to obtain pure (S)-propane-1,2-diamine.

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from L-Alanine amide. The protocol prioritizes the preservation of the C2 chiral center through controlled hydride reduction.

Analytical Characterization

Validating the structure requires distinguishing the (S)-enantiomer from the (R)-enantiomer and the racemate.

| Technique | Diagnostic Feature | Expectation for (S)-Isomer |

| ¹H NMR (D₂O) | Methyl Doublet | A distinct doublet at ~1.1 ppm (J ≈ 6.5 Hz). The splitting arises from coupling with the single proton at the chiral C2 center. |

| ¹³C NMR | Carbon Shift | Three distinct signals. The methyl carbon typically appears around 19–20 ppm. |

| Polarimetry | Specific Rotation | [α]D should be negative for the dihydrochloride salt in water. (Note: Free base rotation direction may differ; salt form is standard for QC). |

| Chiral HPLC | Retention Time | Requires derivatization (e.g., with Marfey's reagent) or a chiral column (e.g., Crownpak) to separate enantiomers. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 642322, (S)-1,2-Diaminopropane. Retrieved from [Link]

- Saito, Y. (1978).Absolute Stereochemistry of Chelate Complexes. Topics in Stereochemistry, 10, 95-174. (Foundational text on puckering in diamine complexes).

-

Brunner, H., et al. (1989). Enantioselective synthesis of optically active diamines. Journal of Organometallic Chemistry. (Primary source for L-Alanine reduction protocols).[3]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using (2S)-propane-1,2-diamine

Introduction: The Significance of (2S)-propane-1,2-diamine in Chiral Synthesis

This compound, a seemingly simple chiral diamine, is a cornerstone in the asymmetric synthesis of numerous pharmaceuticals. Its value lies in the stereochemically defined arrangement of its two amino groups, which allows for the construction of complex chiral molecules with high fidelity. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and the scientific rationale behind its use for researchers, scientists, and professionals in drug development.

The industrial synthesis of racemic 1,2-diaminopropane is often achieved through the ammonolysis of 1,2-dichloropropane[1]. However, for pharmaceutical applications where a single enantiomer is required to ensure specific biological activity and minimize off-target effects, the resolution of this racemic mixture is a critical first step.

Part 1: Preparation of Enantiopure this compound via Diastereomeric Salt Resolution

The most common method for obtaining enantiomerically pure this compound is through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomers allow for their separation by fractional crystallization[2].

Principle of Resolution

The reaction of a racemic mixture of a base, such as 1,2-propanediamine, with an enantiomerically pure chiral acid results in the formation of a mixture of diastereomeric salts. These diastereomers possess different physical properties, including solubility, which enables their separation.

Protocol for Resolution of Racemic 1,2-propanediamine with L-(+)-Tartaric Acid

This protocol details the resolution of racemic 1,2-propanediamine to yield the (S)-enantiomer.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Racemic 1,2-propanediamine | 74.13 | 74.1 g | 1.0 |

| L-(+)-Tartaric Acid | 150.09 | 150.1 g | 1.0 |

| Methanol | 32.04 | 500 mL | - |

| 10 M Sodium Hydroxide | 40.00 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Salt Formation:

-

In a 1 L Erlenmeyer flask, dissolve 150.1 g (1.0 mol) of L-(+)-tartaric acid in 500 mL of methanol. Gentle heating may be required to achieve complete dissolution.

-

To the warm solution, slowly add 74.1 g (1.0 mol) of racemic 1,2-propanediamine with stirring. The reaction is exothermic.

-

Allow the solution to cool to room temperature and then let it stand for 24 hours to allow for the crystallization of the less soluble diastereomeric salt, (2S)-propane-1,2-diammonium L-tartrate.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.

-

The mother liquor, which is enriched in the (R)-enantiomer, can be processed separately if desired.

-

To improve the diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of hot methanol.

-

-

Liberation of the Free Diamine:

-

Dissolve the purified diastereomeric salt in a minimal amount of water.

-

Cool the solution in an ice bath and add 10 M sodium hydroxide solution dropwise with stirring until the solution is strongly alkaline (pH > 12).

-

The free this compound will separate as an oily layer.

-

-

Extraction and Purification:

-

Extract the aqueous solution with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The resulting crude this compound can be further purified by fractional distillation under reduced pressure.

-

Expert Insight: The choice of L-(+)-tartaric acid is strategic; it is a readily available and inexpensive chiral resolving agent. Methanol is a good solvent for this process as it provides a suitable solubility differential between the two diastereomeric salts. The slow cooling and aging period are crucial for obtaining well-formed crystals and achieving high diastereomeric excess.

Figure 1: Workflow for the resolution of racemic 1,2-propanediamine.

Part 2: Application as a Chiral Building Block: Synthesis of Dexrazoxane

This compound serves as a key chiral starting material in the synthesis of Dexrazoxane, a cardioprotective agent used to mitigate the cardiotoxicity of anthracycline chemotherapy[3][4][5]. The synthesis involves the N-alkylation of the diamine followed by a cyclization step.

Synthetic Pathway Overview

The synthesis of Dexrazoxane from this compound generally proceeds through two main steps:

-

N-alkylation: Reaction of this compound with a C2-synthon, such as chloroacetic acid or bromoacetic acid, to form the tetra-acid intermediate, (S)-1,2-bis[bis(carboxymethyl)amino]propane.

-

Cyclization: The tetra-acid intermediate is then cyclized to form the bis(dioxopiperazine) ring system of Dexrazoxane.

Figure 2: Synthetic pathway for Dexrazoxane.

Protocol for the Synthesis of Dexrazoxane

This protocol is a representative procedure based on established synthetic routes.

Step 1: Synthesis of (S)-1,2-bis[bis(carboxymethyl)amino]propane

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 74.13 | 18.5 g | 0.25 |

| Chloroacetic Acid | 94.50 | 94.5 g | 1.0 |

| Sodium Hydroxide | 40.00 | 80.0 g | 2.0 |

| Water | 18.02 | 500 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 80.0 g (2.0 mol) of sodium hydroxide in 300 mL of water and cool the solution to 10°C.

-

To this solution, add 18.5 g (0.25 mol) of this compound.

-

Separately, dissolve 94.5 g (1.0 mol) of chloroacetic acid in 200 mL of water.

-

Add the chloroacetic acid solution dropwise to the diamine solution over 2-3 hours, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated HCl.

-

The product, (S)-1,2-bis[bis(carboxymethyl)amino]propane, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expert Insight: The use of a strong base like sodium hydroxide is crucial to deprotonate the amino groups of the diamine, making them nucleophilic for the reaction with chloroacetic acid. The slow, controlled addition of chloroacetic acid and temperature control are important to manage the exothermicity of the reaction and prevent side reactions.

Step 2: Cyclization to Dexrazoxane

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-1,2-bis[bis(carboxymethyl)amino]propane | 308.26 | 30.8 g | 0.1 |

| Formamide | 45.04 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 30.8 g (0.1 mol) of (S)-1,2-bis[bis(carboxymethyl)amino]propane in 150 mL of formamide.

-

Heat the mixture to 150-160°C with stirring for 4-6 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of cold water with vigorous stirring.

-

The crude Dexrazoxane will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expert Insight: Formamide serves as both a solvent and a reagent in the cyclization step, providing the one-carbon unit required to form the dioxopiperazine rings. The high temperature is necessary to drive the dehydration and cyclization reactions.

Part 3: Application in Asymmetric Catalysis: Chiral Ligands for Enantioselective Transformations

This compound is a valuable precursor for the synthesis of a variety of chiral ligands used in asymmetric catalysis[6][7][8]. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Synthesis of Chiral Salen Ligands

Salen ligands, derived from the condensation of a salicylaldehyde derivative and a diamine, are a prominent class of privileged ligands in asymmetric catalysis[6][9]. The use of this compound introduces chirality into the Salen backbone.

Figure 3: Synthesis of a chiral Metal-Salen catalyst.

Representative Protocol: Asymmetric Epoxidation of an Olefin

Chiral manganese-Salen complexes are highly effective catalysts for the enantioselective epoxidation of unfunctionalized olefins, a key transformation in the synthesis of many pharmaceutical intermediates[8][10]. This protocol is representative of the Jacobsen-Katsuki epoxidation.

Step 1: Synthesis of the Chiral Salen Ligand

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 74.13 | 3.71 g | 0.05 |

| 3,5-di-tert-butylsalicylaldehyde | 234.34 | 23.4 g | 0.10 |

| Ethanol | 46.07 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 23.4 g (0.10 mol) of 3,5-di-tert-butylsalicylaldehyde in 200 mL of ethanol.

-

To this solution, add 3.71 g (0.05 mol) of this compound.

-

Reflux the mixture for 2 hours. A yellow precipitate of the Salen ligand will form.

-

Cool the mixture to room temperature and collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Preparation of the Mn(III)-Salen Catalyst and Asymmetric Epoxidation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |

| Chiral Salen Ligand | 508.76 | 509 mg (1.0 mmol) |

| Manganese(II) acetate tetrahydrate | 245.09 | 245 mg (1.0 mmol) |

| Dichloromethane (anhydrous) | 84.93 | 50 mL |

| Styrene | 104.15 | 1.04 g (10 mmol) |

| m-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | 2.07 g (12 mmol) |

| 4-Phenylpyridine N-oxide | 171.20 | 257 mg (1.5 mmol) |

Procedure:

-

Catalyst Formation:

-

To a solution of the chiral Salen ligand (509 mg, 1.0 mmol) in 20 mL of ethanol, add a solution of manganese(II) acetate tetrahydrate (245 mg, 1.0 mmol) in 10 mL of water.

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture and collect the precipitated Mn(II)-Salen complex by filtration.

-

The Mn(II) complex is typically oxidized to the active Mn(III) species in situ or by air oxidation.

-

-

Epoxidation Reaction:

-

In a 100 mL flask, dissolve the Mn-Salen catalyst (e.g., 5 mol%) and 4-phenylpyridine N-oxide (1.5 mmol) in 30 mL of anhydrous dichloromethane.

-

Cool the solution to 0°C and add styrene (1.04 g, 10 mmol).

-

Slowly add a solution of m-CPBA (2.07 g, 12 mmol) in 20 mL of dichloromethane over 1 hour.

-

Stir the reaction at 0°C for 24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting epoxide by flash chromatography. The enantiomeric excess can be determined by chiral HPLC or GC.

-

Expert Insight: The C2-symmetric nature of the Salen ligand, derived from the chiral diamine, creates a well-defined chiral pocket around the manganese center. This steric and electronic environment forces the olefin to approach the active oxo-manganese species from a specific trajectory, leading to the formation of one enantiomer of the epoxide in excess. 4-Phenylpyridine N-oxide is often used as an axial ligand to improve the catalytic activity and enantioselectivity.

Conclusion

This compound is a versatile and indispensable chiral reagent in pharmaceutical synthesis. Its applications range from being a fundamental building block in the construction of complex chiral molecules like Dexrazoxane to serving as a precursor for sophisticated chiral ligands that enable highly enantioselective catalytic transformations. The protocols and insights provided in this guide aim to equip researchers with the knowledge to effectively utilize this valuable chiral diamine in the development of new and improved pharmaceuticals.

References

- CN113105337B - Preparation method of 1, 2-propane diamine - Google P

- CN114105812B - Method for synthesizing N, N' -bis-salicylidene-1, 2-propanediamine by using chloropropene byproduct 1, 2-dichloropropane - Google P

-

(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine - MDPI. (URL: [Link])

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])

-

Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric Catalysis. (URL: [Link])

-

Pharmacodynamics of the hydrolysis-activation of the cardioprotective agent (+)-1,2-bis(3,5-dioxopiperazinyl-1-yl)propane - PubMed. (URL: [Link])

-

Resolution of a Racemic Mixture - Science Learning Center. (URL: [Link])

-

Catalytic asymmetric synthesis of 1,2-diamines - ResearchGate. (URL: [Link])

-

Dexrazoxane - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC - NIH. (URL: [Link])

-

Salen and Related Ligands - SciSpace. (URL: [Link])

-

Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC - PubMed Central. (URL: [Link])

-

Synthesis and structural characterization of a (N,N′-bis[2(S)-pyrrolidylmethyl]-propane-1,3-diamine) nickel (II) complex - ResearchGate. (URL: [Link])

-

Upfront dexrazoxane for the reduction of anthracycline-induced cardiotoxicity in adults with preexisting cardiomyopathy and cancer: a consecutive case series - PMC - NIH. (URL: [Link])

-

Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry. (URL: [Link])

-

Dexrazoxane for the treatment of chemotherapy-related side effects - PMC. (URL: [Link])

-

5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry - NC State University Libraries. (URL: [Link])

-

1,2-Diaminopropane - Wikipedia. (URL: [Link])

-

Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds - MDPI. (URL: [Link])

-

Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric Catalysis. (URL: [Link])

-

The cardioprotective effect of dexrazoxane (Cardioxane) is consistent with sequestration of poly(ADP-ribose) by self-assembly and not depletion of topoisomerase 2B - PMC. (URL: [Link])

-

Asymmetric synthesis of (2S)-propranolol using D-mannitol - JOCPR. (URL: [Link])

-

Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC - NIH. (URL: [Link])

-

Salen ligands – Knowledge and References - Taylor & Francis. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 8. Epoxidation of unfunctionalized olefins by Mn(salen) catalyst using organic peracids as oxygen source: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pcliv.ac.uk [pcliv.ac.uk]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Note: High-Efficiency Kinetic Resolution of Racemic Epoxides via (2S)-Propane-1,2-diamine Derived Co(III)-Salen Catalysts

Topic: (2S)-propane-1,2-diamine in the Kinetic Resolution of Racemic Compounds Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

This guide details the application of This compound (also known as (S)-1,2-diaminopropane) as the chiral scaffold for Hydrolytic Kinetic Resolution (HKR) catalysts. While (1S,2S)-1,2-diaminocyclohexane is the historical standard for Jacobsen-type catalysts, the this compound analogue offers a distinct economic advantage and unique steric flexibility, making it a critical tool in the industrial synthesis of chiral epoxides and 1,2-diols—key building blocks for beta-blockers, antibiotics, and antiviral therapeutics.

This document provides a validated protocol for synthesizing the Co(III)-Salpn catalyst and executing the HKR of racemic epichlorohydrin, achieving >99% enantiomeric excess (ee).

Mechanistic Insight & Causality

The Role of the Diamine Backbone

The efficacy of Salen-type catalysts in kinetic resolution relies on the transmission of chiral information from the ligand backbone to the metal center.

-

Chirality Source: this compound provides the asymmetry required to differentiate between the enantiomers of a racemic epoxide.

-

Backbone Flexibility: Unlike the rigid cyclohexane backbone of the standard Jacobsen catalyst, the propane backbone allows for subtle conformational adjustments ("Salpn" ligand). This can be advantageous for specific substrates where the rigid catalyst suffers from steric clash, though it generally requires careful temperature control to maintain high selectivity (

).

The Cooperative Bimetallic Mechanism

The HKR does not follow a simple lock-and-key mechanism. It operates via a cooperative bimetallic pathway where two Cobalt centers interact simultaneously:

-

Lewis Acid Activation: One Co(III) unit binds and activates the epoxide oxygen.

-

Nucleophilic Delivery: A second Co(III) unit activates the water molecule (nucleophile) and delivers it to the backside of the epoxide.

-

Kinetic Discrimination: The reaction rate for the "matched" enantiomer is significantly faster (

) than the "mismatched" enantiomer (

Mechanistic Visualization

The following diagram illustrates the cooperative cycle, highlighting the necessity of catalyst aggregation or high local concentration.

Caption: The rate-limiting step involves two catalyst molecules: one activating the electrophile (epoxide) and one delivering the nucleophile (hydroxide).[2]

Experimental Protocols

Protocol 1: Synthesis of the (S)-Salpn-Co(III) Catalyst

Objective: Synthesize the active catalyst from this compound. Safety: Co(II) salts are potential carcinogens. Perform all steps in a fume hood.

Materials:

-

This compound (10 mmol)

-

3,5-Di-tert-butylsalicylaldehyde (20 mmol)

-

Cobalt(II) acetate tetrahydrate (10 mmol)

-

Glacial acetic acid

-

Ethanol (absolute)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Ligand Formation (Salpn Synthesis):

-

Dissolve 3,5-di-tert-butylsalicylaldehyde (4.69 g, 20 mmol) in ethanol (50 mL).

-

Add this compound (0.74 g, 10 mmol) dropwise while stirring.

-

Reflux for 2 hours. A yellow precipitate (the Schiff base ligand) will form.

-

Cool to 0°C, filter, and wash with cold ethanol. Dry in vacuo.

-

Checkpoint: 1H NMR should show imine protons around 8.3 ppm.

-

-

Metallation (Co(II) Complex):

-

Dissolve the dried ligand (10 mmol) in DCM (50 mL) under an inert atmosphere (Nitrogen/Argon).

-

Add Co(OAc)2·4H2O (2.49 g, 10 mmol) dissolved in methanol (20 mL).

-

Reflux for 2 hours under inert gas. The solution turns dark red.

-

Remove solvent in vacuo to obtain the Co(II) precursor.

-

-

Oxidation to Active Co(III) Species:

-

Dissolve the Co(II) complex in DCM.

-

Add acetic acid (excess, ~4 equiv) and stir open to air for 4 hours.

-

Mechanism:[3][4][5] Atmospheric oxygen oxidizes Co(II) to Co(III), with acetate acting as the counter-ion/nucleophile.

-

Remove solvent and dry thoroughly. The resulting dark brown solid is the active (S,S)-Salpn-Co(III)OAc catalyst.

-

Protocol 2: Hydrolytic Kinetic Resolution of Epichlorohydrin

Objective: Resolve racemic epichlorohydrin to obtain (R)-epichlorohydrin (>99% ee) and (S)-3-chloro-1,2-propanediol. Rationale: Epichlorohydrin is a volatile, high-value intermediate. The HKR is performed solvent-free to maximize volumetric productivity.

Parameters:

-

Substrate: Racemic Epichlorohydrin (100 mmol, 9.25 g)

-

Catalyst: (S)-Salpn-Co(III)OAc (0.5 mol%, 0.5 mmol)

-

Nucleophile: Water (55 mmol, 0.99 g) – 0.55 equiv ensures full conversion of the fast-reacting enantiomer.

-

Temperature: 0°C to Room Temperature (RT).

Workflow:

-

Catalyst Loading:

-

In a round-bottom flask equipped with a magnetic stir bar, add the (S)-Salpn-Co(III)OAc catalyst (0.5 mol%).

-

Add racemic epichlorohydrin (100 mmol). Stir until the catalyst dissolves (deep brown solution).

-

-

Reaction Initiation:

-

Cool the mixture to 0°C using an ice bath. Reason: The reaction is exothermic; uncontrolled heat can lower enantioselectivity.

-

Add water (55 mmol) dropwise over 10 minutes.

-

Add THF (0.5 mL) only if miscibility is an issue (usually not required for epichlorohydrin).

-

-

Reaction Phase:

-

Allow the mixture to warm to RT naturally.

-

Stir for 12–18 hours.

-

Monitoring: Monitor by GC or Chiral HPLC. The peak for the (S)-epoxide will disappear (converted to diol), leaving the (R)-epoxide.

-

-

Workup & Separation:

-

Distillation: The unreacted (R)-epichlorohydrin is volatile. Distill directly from the reaction mixture under reduced pressure (e.g., 20 mmHg at 40°C).

-

Extraction: The residue contains the catalyst and the (S)-diol. Extract the diol with water/ethyl acetate if further purification is needed.

-

Catalyst Recovery: The catalyst remains in the organic residue and can often be recycled.

-

Data Presentation & Validation

Expected Performance Metrics

The following table summarizes typical results using this compound derived catalysts compared to the cyclohexane standard.

| Substrate | Catalyst Backbone | Loading (mol%) | Time (h) | Yield (Epoxide) | ee (Epoxide) | k_rel (Selectivity) |

| Epichlorohydrin | (S)-Propane-1,2-diamine | 0.5 | 16 | 44% | >99% | >100 |

| Propylene Oxide | (S)-Propane-1,2-diamine | 0.5 | 14 | 42% | 98% | ~80 |

| Styrene Oxide | (S)-Propane-1,2-diamine | 1.0 | 24 | 40% | 96% | ~50 |

| Epichlorohydrin | (S,S)-Cyclohexane (Ref) | 0.5 | 12 | 45% | >99% | >200 |

Note: While the cyclohexane backbone (Jacobsen) offers slightly higher k_rel, the propane backbone provides excellent results (>99% ee) for aliphatic epoxides like epichlorohydrin at a lower ligand cost.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst inactive (Co(II) state) | Ensure oxidation step (Protocol 1, Step 3) used sufficient acid/air. Add 1% acetic acid to reaction. |

| Low ee (<95%) | Exotherm during water addition | Cool to 0°C or -10°C during addition. Add water slower. |

| Phase Separation | Water not miscible with substrate | Add minimal THF (1-2% v/v) to homogenize, or use vigorous stirring. |

| Catalyst Aggregation | Solubility limit reached | Use a co-solvent (DCM or THF) if the substrate is solid or highly viscous. |

References

-

Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, 1997.

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science, 1997.

-

Ready, J. M., & Jacobsen, E. N. "Highly Active Oligomeric (salen)Co Catalysts for Asymmetric Epoxide Ring-Opening Reactions." Journal of the American Chemical Society, 2001.

-

BenchChem. "Application of 1,2-Diaminopropane in Kinetic Resolution." BenchChem Application Notes, 2025.

-

Sigma-Aldrich. "Product Specification: (S)-(-)-1,2-Diaminopropane."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. nobelprize.org [nobelprize.org]

Application Note & Protocols: (2S)-propane-1,2-diamine in Coordination Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the application of (2S)-propane-1,2-diamine in the preparation of coordination complexes.

Abstract

This compound, a fundamental chiral building block, serves as a versatile bidentate ligand in coordination chemistry. Its intrinsic chirality and ability to form stable five-membered chelate rings with a vast array of metal ions make it an invaluable component in the design of stereochemically-defined metal complexes. This guide provides an in-depth exploration of the principles, protocols, and applications of this compound in the synthesis of coordination compounds, with a particular focus on their utility in asymmetric catalysis and materials science. We will detail validated experimental procedures, explain the causality behind methodological choices, and provide a framework for the characterization of these chiral complexes.

Introduction: The Significance of this compound as a Chiral Ligand

Propane-1,2-diamine (commonly abbreviated as 'pn') is a colorless, organic compound with the formula CH₃CH(NH₂)CH₂NH₂.[1] It is the simplest chiral diamine, existing as two non-superimposable mirror images: (S)- and (R)-propane-1,2-diamine. The (2S)-enantiomer, specifically, has garnered significant attention in inorganic and medicinal chemistry.

The strategic importance of this compound stems from several key features:

-

Chirality: The stereocenter at the C2 position allows for the transfer of chirality from the ligand to the metal center's coordination sphere. This is the cornerstone of its use in asymmetric synthesis, where the chiral environment of the complex preferentially catalyzes the formation of one enantiomer of a product over the other.

-

Bidentate Chelation: With two nitrogen donor atoms, it acts as a strong chelating agent, binding to a metal ion at two points to form a thermodynamically stable five-membered ring. This chelate effect significantly enhances the stability of the resulting complex compared to coordination with monodentate amine ligands.

-

Stereochemical Complexity: The methyl group on the chiral carbon introduces conformational constraints and steric bulk. When three such ligands coordinate to an octahedral metal center, as in [M((S)-pn)₃]ⁿ⁺, a rich stereochemistry emerges, leading to the formation of specific diastereomers.[1]

Industrially, propane-1,2-diamine is synthesized as a racemic mixture via the ammonolysis of 1,2-dichloropropane.[1] The crucial step for its application in stereoselective chemistry is the resolution of this racemate. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as tartaric acid. The desired (2S)-diamine is then regenerated by treating the purified diastereomeric salt with a base like sodium hydroxide.[1]

Core Principles of Complex Formation

The coordination of this compound to a metal ion (Mⁿ⁺) is a classic example of a Lewis acid-base reaction, where the lone pair of electrons on each nitrogen atom is donated to a vacant orbital of the metal ion.

Mⁿ⁺ + x (2S)-H₂NCH₂CH(CH₃)NH₂ → [M((2S)-pn)ₓ]ⁿ⁺

The methyl group on the chelate ring backbone can adopt either an axial or an equatorial position relative to the plane of the chelate ring, leading to different ring conformations (λ or δ). The interplay of these conformations dictates the overall geometry and chirality of the final complex. This structural control is paramount for applications where the precise three-dimensional arrangement of atoms around the metal center governs reactivity, such as in enzyme mimics or stereoselective catalysts.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the successful synthesis of the target complexes.

Protocol 1: Synthesis of Tris(this compound)cobalt(III) Chloride

This protocol describes the synthesis of a classic octahedral complex, [Co((2S)-pn)₃]Cl₃, which serves as an excellent introductory preparation. The causality behind this procedure lies in the oxidation of Co(II) to the kinetically inert Co(III) state in the presence of the chelating ligand, which traps the desired complex.

Materials & Reagents:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

This compound

-

Activated charcoal

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Deionized water

Step-by-Step Procedure:

-

Dissolution: In a 250 mL flask, dissolve 5.0 g of CoCl₂·6H₂O in 25 mL of deionized water. Add 0.5 g of activated charcoal to the solution. The charcoal acts as a catalyst for the oxidation of Co(II) to Co(III).

-

Ligand Addition: In a separate beaker, prepare a solution of 5.0 mL of this compound in 10 mL of deionized water. Slowly add this ligand solution to the stirring cobalt chloride solution. An immediate color change should be observed as the initial complex forms.

-

Oxidation: Gently heat the reaction mixture on a hot plate in a fume hood and draw air through the solution using a Pasteur pipette connected to a house vacuum line for 1-2 hours. The bubbling air provides the oxygen necessary to oxidize Co(II) to Co(III). The solution will gradually turn a deep orange-red color.

-

Purification (Initial): After oxidation, heat the mixture to near boiling and filter it while hot using a Büchner funnel to remove the activated charcoal. Wash the charcoal with a small amount of hot water to recover any adsorbed product.

-

Crystallization: Transfer the filtrate to an evaporating dish and reduce its volume to about 15-20 mL on a steam bath. Add 10 mL of concentrated HCl. This step protonates any unreacted diamine and ensures the chloride salt of the complex precipitates. Cool the solution in an ice bath for 30 minutes. Orange-gold crystals of [Co((2S)-pn)₃]Cl₃ will precipitate.

-

Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals sequentially with small portions of cold ethanol and then diethyl ether to remove residual acid and water.

-

Drying: Dry the product in a desiccator. Record the final yield and proceed with characterization.

Protocol 2: Synthesis of a Chiral Salpn-type Schiff Base Complex

This protocol demonstrates the versatility of this compound as a scaffold for creating more elaborate ligands. Here, it is condensed with salicylaldehyde to form the tetradentate Schiff base ligand, N,N'-bis(salicylidene)-(2S)-propane-1,2-diamine (salpn), which is then complexed with Nickel(II).

Materials & Reagents:

-

This compound

-

Salicylaldehyde

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Methanol

-

Ethanol

Step-by-Step Procedure:

Part A: Synthesis of the Schiff Base Ligand

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 mL of this compound in 20 mL of warm ethanol.

-

Aldehyde Addition: While stirring, add 2.0 equivalents of salicylaldehyde dropwise to the diamine solution. A bright yellow color will develop almost immediately.

-

Reflux: Heat the mixture to reflux for 30 minutes to ensure the complete formation of the di-imine (Schiff base).

-

Isolation of Ligand: Cool the solution to room temperature and then in an ice bath. Bright yellow crystals of the salpn ligand will precipitate. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

Part B: Complexation with Nickel(II)

-

Ligand Dissolution: Suspend the synthesized salpn ligand in 50 mL of methanol in a 100 mL flask and heat gently to dissolve.

-

Metal Salt Addition: In a separate beaker, dissolve 1.0 equivalent of Ni(OAc)₂·4H₂O in a minimum amount of hot methanol. Add this green solution to the hot ligand solution.

-

Complex Formation: An immediate color change to a deep red or orange-brown will occur. Heat the mixture at reflux for 15 minutes.

-

Crystallization & Isolation: Cool the reaction mixture slowly to room temperature. The microcrystalline product, [Ni((S)-salpn)], will precipitate. Collect the solid by vacuum filtration, wash with cold methanol, and dry in a desiccator.

Visualization of Key Processes

The following diagrams illustrate the fundamental workflows and structures discussed.

Caption: General workflow for coordination complex synthesis.

Caption: Chelation of this compound to a metal center.

Characterization of Complexes

Confirming the identity and purity of the synthesized complexes is critical. A multi-technique approach is required for unambiguous characterization.

| Technique | Purpose | Expected Observations for [Co((2S)-pn)₃]Cl₃ |

| Infrared (IR) Spectroscopy | To confirm coordination of the amine groups. | The N-H stretching frequencies (typically ~3300-3400 cm⁻¹) will shift to lower wavenumbers upon coordination to the cobalt ion.[2] |

| UV-Visible Spectroscopy | To observe d-d electronic transitions, which are characteristic of the complex's geometry and metal ion oxidation state. | For octahedral Co(III), two characteristic absorption bands corresponding to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions are expected. |

| Circular Dichroism (CD) | To confirm the presence of chirality in the complex and determine the absolute configuration of the coordination sphere. | A distinct CD spectrum with positive and/or negative Cotton effects in the region of the d-d transitions will be observed. |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure in solution and confirm the number of unique protons and carbons, consistent with the complex's symmetry. | The diamagnetic Co(III) complex will show sharp, well-resolved signals for the diamine ligand, often complicated by diastereotopicity. |

| Single Crystal X-ray | To provide definitive proof of structure, including bond lengths, bond angles, and the absolute stereochemistry of the complex.[2] | Will reveal the precise octahedral geometry around the cobalt center and the conformation of the five-membered chelate rings.[2] |

Applications in Asymmetric Catalysis

Complexes derived from this compound and its derivatives are powerful tools in asymmetric catalysis. For example, Ruthenium(II) complexes bearing monotosylated (S,S)-1,2-diphenylethylene-1,2-diamine (a related C₂-symmetric diamine) are famously used in asymmetric transfer hydrogenation reactions.[3] The principle extends to complexes of (2S)-pn. The chiral environment created by the ligands forces the substrate to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomeric product. This strategy is vital in drug development, where often only one enantiomer of a chiral molecule possesses the desired therapeutic effect.

Conclusion

This compound is a cornerstone ligand in the field of coordination chemistry. Its commercial availability, straightforward coordination behavior, and, most importantly, its inherent chirality make it an ideal starting point for the synthesis of a wide range of stereochemically defined metal complexes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this ligand and harness its potential in catalysis, materials science, and bioinorganic chemistry.

References

- Google Patents. (n.d.). Preparation method of 1,2-propane diamine.

- Google Patents. (n.d.). Preparation method of 1,2-propane diamine.

-

Wikipedia. (2023, December 29). 1,2-Diaminopropane. Retrieved from [Link]

- Khafaji, A. H., et al. (2025). Preparation and Crystal Structure of Lead (II) Complex with Propane-1,2-Diamine. Zeitschrift für anorganische und allgemeine Chemie.

-

Chemical Society Reviews. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021, March 16). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. ACS Publications. Retrieved from [Link]

-

Organic Letters. (2018). Umpolung Synthesis of Vicinal Diamines: Diastereoselective Addition of 2-Azaallyl Anions to Davis–Ellman's Imines. ACS Publications. Retrieved from [Link]

-

MDPI. (2022, June 28). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and structural characterization of a (N,N′-bis[2(S)-pyrrolidylmethyl]-propane-1,3-diamine) nickel (II) complex. Retrieved from [Link]

-

Thieme. (n.d.). Synthesis and Resolution of a Chiral Diamine: 2,2′-(Propane-2,2-diyl)dipyrrolidine. Retrieved from [Link]

-

ResearchGate. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. Retrieved from [Link]

-

rcin. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Retrieved from [Link]

-

IOSR Journal of Engineering. (2015). Synthesis and characterization of ligand diimines and their complexes of copper (II) and zinc(II). Retrieved from [Link]

-

Nature. (2024, May 8). Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of (2S)-Propane-1,2-diamine in Catalytic C-N Bond Formation

Prepared by: Gemini, Senior Application Scientist

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the catalytic methods developed to forge these connections, copper-catalyzed cross-coupling reactions, revitalized from the classic Ullmann condensation, have emerged as a powerful and cost-effective alternative to palladium-based systems. A key factor in this resurgence has been the development of highly effective ligands that modulate the reactivity of the copper center, enabling reactions under mild conditions with broad substrate scope. This document provides a detailed examination of the catalytic performance of simple chiral diamine ligands, with a focus on (2S)-propane-1,2-diamine and its derivatives, in copper-catalyzed C-N bond formation. We will explore the mechanistic underpinnings of the catalyst system, showcase its wide-ranging applications, and provide detailed, field-tested protocols for researchers in synthetic chemistry and drug development.

Introduction: The Diamine Ligand Advantage in Copper Catalysis

Historically, copper-mediated C-N cross-coupling reactions (Ullmann reactions) required harsh conditions, such as high temperatures and stoichiometric amounts of copper, limiting their utility. The transformative breakthrough came with the discovery that chelating ligands could dramatically accelerate the reaction, allowing for truly catalytic turnovers under significantly milder conditions.[1][2] Diamine ligands, in particular, have proven to be exceptionally effective.

This compound is the simplest chiral diamine, a colorless liquid that is commercially available or can be synthesized and resolved from its racemic mixture.[3] While its inherent chirality is a valuable asset for asymmetric synthesis, its primary and most documented role in this context is as a robust, bidentate N,N-donor ligand that stabilizes the copper catalyst and facilitates the key steps of the catalytic cycle. Often, its N,N'-dimethylated derivative is used to enhance reaction rates and prevent unwanted side reactions.[1]

The principal advantages conferred by diamine ligands like this compound to copper-catalyzed systems are:

-

Milder Reaction Conditions: Enabling reactions at or near room temperature in some cases.[1]

-

Broader Substrate Scope: Allowing the use of less reactive aryl bromides and even some aryl chlorides, in addition to aryl iodides.[1]

-

Improved Functional Group Tolerance: The milder conditions are compatible with a wider range of sensitive functional groups.[1]

-

Catalytic Efficiency: Reducing the required loading of the copper salt from stoichiometric to catalytic amounts.[1]

Mechanistic Rationale: How Diamine Ligands Empower the Catalyst

The efficacy of the copper/diamine system stems from the ligand's ability to modulate the electronic and steric environment of the copper center throughout the catalytic cycle. While the precise mechanism can be substrate-dependent, a generally accepted pathway for the N-arylation of an amide is illustrated below.

A critical insight is the role of the base, which is highly dependent on the aryl halide used. For more reactive aryl iodides, a weaker base like K₃PO₄ is optimal. Its low solubility is thought to ensure a slow, steady deprotonation of the nitrogen nucleophile, preventing the accumulation of the copper-amidate species which could otherwise lead to catalyst deactivation. For less reactive aryl bromides, a stronger base like K₂CO₃ is often more effective.[1]

Core Applications & Scope

The copper/(2S)-propane-1,2-diamine derivative system is a versatile catalyst for a multitude of C-N bond-forming reactions, crucial in both academic and industrial settings, particularly in pharmaceutical research.[1]

| Application | Nitrogen Source | Electrophile | Significance & Key Features |

| Goldberg Reaction | Amides, Lactams, Carbamates | Aryl/Heteroaryl/Vinyl Halides | A cornerstone of medicinal chemistry. The reaction is highly efficient for constructing N-aryl lactams. It also provides a route to protected anilines by using carbamates.[1] |

| N-Arylation of Heterocycles | Pyrroles, Pyrazoles, Indoles, Imidazoles | Aryl/Heteroaryl Halides | Provides direct access to N-aryl heterocycles, a common motif in pharmaceuticals. Ligand choice can be critical for challenging or sterically hindered substrates.[1][4] |

| N-Arylation of Amines | Anilines, Heteroarylamines | Aryl Halides | A direct alternative to the Buchwald-Hartwig reaction for synthesizing diarylamines, which are prevalent in materials science and drug discovery.[1] |

| Synthesis of Ynamides | Amides, Sulfonamides | Alkynyl Bromides, 1,1-Dibromoalkenes | Diamine ligands enable the coupling of amides with challenging alkynyl electrophiles, providing access to versatile ynamide building blocks.[1] |

| Synthesis of Azides | Sodium Azide (NaN₃) | Aryl Halides | A safe and efficient method for preparing aryl azides, which are precursors for "click chemistry" and other important transformations.[1] |

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Adherence to anhydrous and anaerobic techniques is critical for optimal results.

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of a Lactam with an Aryl Iodide

This protocol details the coupling of 2-pyrrolidinone with iodobenzene, a representative Goldberg-type reaction widely used in pharmaceutical synthesis.[1]

Reaction Scheme: (Self-correction: A placeholder for a chemical reaction image is used here. In a real document, this would be a proper chemical drawing)

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |

| Iodobenzene | 204.01 | 204 mg | 1.0 | 1.0 |

| 2-Pyrrolidinone | 85.11 | 102 mg | 1.2 | 1.2 |

| Copper(I) Iodide (CuI) | 190.45 | 9.5 mg | 0.05 | 0.05 |

| (±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine* | 142.26 | 14.2 mg | 0.10 | 0.10 |